1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is a complex organic compound that features a piperidine ring attached to a pyrrole ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling of the Rings: The piperidine and pyrrole rings are coupled through a carbonyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the carbonyl group or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carbonyl chloride and piperidine-1-carboxamide share structural similarities.
Pyrrole Derivatives: Compounds such as 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxaldehyde are structurally related.
Uniqueness: 1-(5-(Piperidine-1-carbonyl)-1H-pyrrol-3-yl)ethanone is unique due to its combined piperidine and pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-[5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)10-7-11(13-8-10)12(16)14-5-3-2-4-6-14/h7-8,13H,2-6H2,1H3 |
InChI Key |
MUCCPNDZCMFFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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